molecular formula C13H15N5O3 B101728 2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 18830-59-6

2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No. B101728
CAS RN: 18830-59-6
M. Wt: 289.29 g/mol
InChI Key: LBZKSWAAVCREKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, A-438079.

Mechanism Of Action

A-438079 acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, A-438079 can inhibit the release of pro-inflammatory cytokines and other signaling molecules, which may have therapeutic benefits in various disease states.

Biochemical And Physiological Effects

Studies have shown that A-438079 can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including microglia, astrocytes, and peripheral immune cells. In addition, A-438079 has been shown to reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis.

Advantages And Limitations For Lab Experiments

One advantage of using A-438079 in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation is that A-438079 may not be effective in all disease states or in all cell types, and further research is needed to determine its full therapeutic potential.

Future Directions

Future research on A-438079 could focus on its potential applications in other disease states, such as cancer and autoimmune disorders. In addition, further studies could investigate the effects of A-438079 on other signaling pathways and cellular processes, such as autophagy and apoptosis. Finally, the development of more potent and selective P2X7 receptor antagonists could lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of A-438079 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form the target compound, A-438079.

Scientific Research Applications

A-438079 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively block the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.

properties

CAS RN

18830-59-6

Product Name

2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19)

InChI Key

LBZKSWAAVCREKF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N

synonyms

Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Origin of Product

United States

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